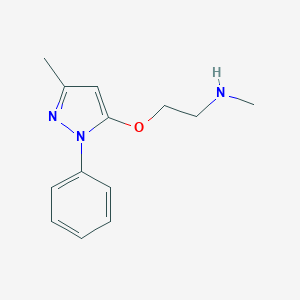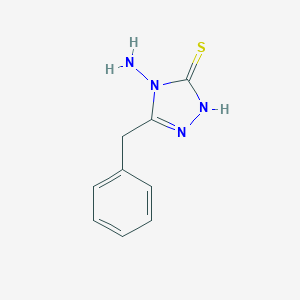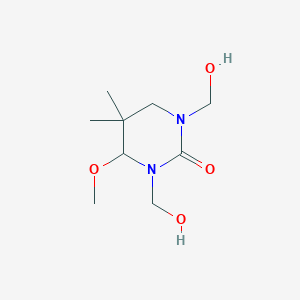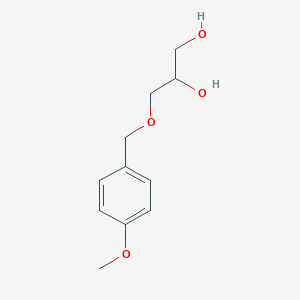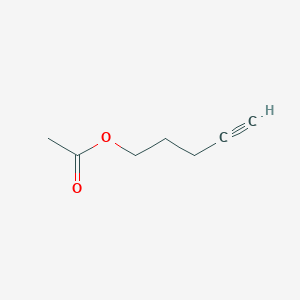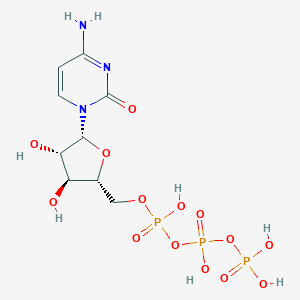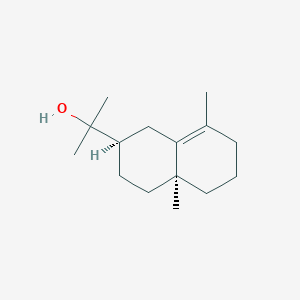
N,N-Dimethylbenzenesulfonamide
概要
説明
N,N-Dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO2S . It is also known by other names such as Benzenesulfonamide, N,N-dimethyl- and Benzenesulfonic dimethylamide .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. For instance, a study described the synthesis of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a this compound moiety . The target compounds were obtained through a series of heterocyclization reactions utilizing a key intermediate hydrazide hydrazone derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group with two methyl groups . The InChI code for this compound is 1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 . The Canonical SMILES representation is CN(C)S(=O)(=O)C1=CC=CC=C1 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.25 g/mol . It has a computed XLogP3 value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a topological polar surface area of 45.8 Ų .
科学的研究の応用
Synthesis of Other Chemical Compounds : It is used as a precursor in the synthesis of various compounds. Watanabe et al. (1969) showed that N,N-Dimethylbenzenesulfonamide could be converted to ortho-lithiosulfonamide and then condensed with other compounds to form carbinol, imine, amide, and acid. The carbinol can be further cyclized to produce a sultone (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
Antimicrobial and Antifungal Applications : Aal et al. (2007) reported the antimicrobial and antifungal activities of compounds prepared using 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Characterization and Computational Study : Murthy et al. (2018) conducted a comprehensive study on a new compound derived from this compound, focusing on its structure, electronic properties, and interactions at the molecular level (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).
Gas-Liquid Chromatography : Vandenheuvel and Gruber (1975) explored the use of N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides, demonstrating their excellent chromatographic properties (Vandenheuvel & Gruber, 1975).
Antiproliferative Agents : Bashandy et al. (2014) designed and synthesized new derivatives bearing a this compound moiety, evaluating their antiproliferative activity against human breast cancer cell lines (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Environmental Studies : Von Gunten et al. (2010) investigated the formation of N-nitrosodimethylamine (NDMA) from N,N-Dimethylsulfamide during ozonation, highlighting its environmental impact (Von Gunten, Salhi, Schmidt, & Arnold, 2010).
Electrochemical Studies : Asirvatham and Hawley (1974) studied the redox behavior of this compound, providing insights into its electrochemical properties (Asirvatham & Hawley, 1974).
Cancer Research : Mun et al. (2012) discovered that a compound derived from this compound can act as a HIF-1 pathway inhibitor, showing potential in antagonizing tumor growth in animal models of cancer (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Preparation and Reactivity of Iodylarenes : Mailyan et al. (2009) prepared new tosyl derivatives of 2-iodylaniline and 2-iodylphenol using this compound, demonstrating their potential as iodine oxidants (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009).
Antibacterial and Enzyme Inhibition Studies : Aziz‐ur‐Rehman et al. (2014) synthesized derivatives of this compound and evaluated their biological potential, including antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman, Ahmad, Abbasi, Siddiqui, Nafeesa, Sattar, Ahmed, & Afzal, 2014).
作用機序
Target of Action
N,N-Dimethylbenzenesulfonamide primarily targets carbonic anhydrase IX (CA IX) . CA IX is a zinc-containing metalloenzyme that is usually highly expressed in some types of cancer cells . It plays a crucial role in pH regulation, cell proliferation, and tumor progression .
Mode of Action
This compound interacts with its target, CA IX, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the active site of CA IX . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of this compound to CA IX affects the enzyme’s activity, leading to changes in the biochemical pathways it regulates. Specifically, it inhibits the catalytic conversion of carbon dioxide to bicarbonate and protons, a reaction that is crucial for many biological processes, including pH regulation and cell proliferation .
Pharmacokinetics
Like other sulfonamides, it is expected to have good oral bioavailability and to be metabolized primarily in the liver .
Result of Action
The inhibition of CA IX by this compound can lead to a decrease in tumor cell proliferation and survival . This is due to the disruption of pH regulation and other processes dependent on the activity of CA IX .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the binding of the compound to CA IX . Additionally, the presence of other drugs or substances can potentially affect the compound’s bioavailability and efficacy .
特性
IUPAC Name |
N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)12(10,11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSPJPNNLDIUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162631 | |
| Record name | Benzenesulfonamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14417-01-7 | |
| Record name | N,N-Dimethylbenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylbenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6Y6KZ4UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of N,N-Dimethylbenzenesulfonamide?
A1: this compound serves as a versatile building block in organic synthesis. For example, it can be ortho-lithiated using n-butyllithium, generating a nucleophilic species. This ortho-lithiosulfonamide reacts with various electrophiles, including benzophenone, benzonitrile, phenylisocyanate, and carbon dioxide, yielding a carbinol, an imine, an amide, and an acid, respectively []. This carbinol can further undergo thermal cyclization to produce a sultone [].
Q2: Can this compound act as an activating group in polymerization reactions?
A2: Yes, research indicates that the sulfonamide moiety in this compound can function as an activating group for nucleophilic aromatic substitution polymerization []. The electron-withdrawing nature of the sulfonamide group activates the aryl fluorides in 2,4-difluoro-N,N-dimethylbenzenesulfonamide, making them susceptible to substitution by phenoxide nucleophiles []. This property enables the synthesis of poly(aryl ether sulfonamide)s [].
Q3: Have any this compound derivatives shown promising antiproliferative activity?
A3: Yes, several pyridine, thiophene, thiazole, chromene, and benzochromene derivatives incorporating the this compound moiety have demonstrated potential as antiproliferative agents []. Notably, compounds incorporating these structures exhibited higher in vitro antiproliferative activity against the MCF-7 human breast cancer cell line than doxorubicin [].
Q4: What is the role of molecular docking studies in understanding the activity of this compound derivatives?
A4: Molecular docking simulations help understand how this compound derivatives interact with potential biological targets. For instance, docking studies have been employed to assess the binding mode of synthesized sulfonamides with carbonic anhydrase IX (CA IX), an enzyme often overexpressed in certain cancer cells []. These insights can guide the design of more potent and selective antiproliferative agents.
Q5: How does the presence of a hydroxyl group influence the hydrolysis of this compound derivatives?
A5: Studies have shown that a neighboring hydroxyl group can significantly impact the hydrolysis rate of this compound derivatives. Specifically, the hydroxyl group participates in intramolecular nucleophilic catalysis during both acid-catalyzed and base-catalyzed hydrolysis of o-(1-hydroxyalkyl)-N,N-dimethylbenzenesulfonamides [, ]. This effect highlights the importance of neighboring group participation in influencing the reactivity of sulfonamide derivatives.
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, this compound derivatives can be employed in the synthesis of various heterocyclic systems. For instance, 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide acts as a key intermediate in synthesizing enaminone conjugates with potential biological activity [].
Q7: Are there analytical methods for detecting and quantifying this compound and its derivatives?
A7: Yes, various analytical techniques can be employed to characterize and quantify this compound and its derivatives. Common methods include elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry [, ]. For instance, enzymatic determination using papain inhibition has been explored for dichlofluanid, a specific this compound derivative [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



